9-cis,13-cis-Retinol 15-Acetate
Overview
Description
13-cis-Retinyl acetate is an active isomer of Retinyl acetate, a metabolite of vitamin A. It is a derivative of retinoic acid and plays a crucial role in various biological processes. Retinoids, including 13-cis-Retinyl acetate, are essential for vision, cellular differentiation, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinyl acetate typically involves the isomerization of all-trans-Retinyl acetate. This process can be achieved through photoisomerization, where light induces the conversion of the all-trans form to the 13-cis form . The reaction conditions often include the use of solvents like methanol and the presence of antioxidants to prevent degradation.
Industrial Production Methods: Industrial production of 13-cis-Retinyl acetate involves large-scale synthesis using similar isomerization techniques. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for separation and purification .
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include different isomers of retinoic acid and other retinoid derivatives, which have significant biological activities .
Scientific Research Applications
13-cis-Retinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various retinoid compounds.
Biology: It plays a role in cell differentiation and proliferation studies.
Mechanism of Action
The mechanism of action of 13-cis-Retinyl acetate involves its conversion to 13-cis-retinoic acid, which then interacts with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions regulate gene transcription, influencing cellular processes like differentiation, proliferation, and apoptosis . The compound’s effects on the skin, for example, are due to its ability to modulate the expression of genes involved in keratinocyte differentiation and sebum production .
Comparison with Similar Compounds
- All-trans-Retinyl acetate
- 9-cis-Retinyl acetate
- Retinol
- Retinal
- All-trans-Retinoic acid
- 13-cis-Retinoic acid
Comparison: 13-cis-Retinyl acetate is unique due to its specific isomeric form, which influences its biological activity and stability. Compared to all-trans-Retinyl acetate, the 13-cis form has different pharmacokinetics and is less prone to degradation. This makes it particularly useful in applications where stability and prolonged activity are desired .
Properties
IUPAC Name |
[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJRVVDBSJHIZ-VEKRBDQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/COC(=O)C)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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